molecular formula C16H12O2 B188656 Methyl phenanthrene-3-carboxylate CAS No. 5345-98-2

Methyl phenanthrene-3-carboxylate

Cat. No. B188656
CAS RN: 5345-98-2
M. Wt: 236.26 g/mol
InChI Key: PFARRVCKSKRETF-UHFFFAOYSA-N
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Description

“Methyl phenanthrene-3-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as “3-Phenanthrenecarboxylic acid methyl ester” and "methyl 3-phenanthrenecarboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl phenanthrene-3-carboxylate” consists of three fused benzene rings . The InChI code for this compound is 1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 .


Physical And Chemical Properties Analysis

“Methyl phenanthrene-3-carboxylate” has a molecular weight of 236.26 g/mol . It has a computed XLogP3 value of 4.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 236.083729621 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 18 .

Scientific Research Applications

  • Spectroscopic Properties and Photochemical Behavior : Methyl phenanthrene-9-carboxylate and phenanthrene-9-carboxamides exhibit specific spectroscopic properties and photochemical behavior, influenced by the presence of Lewis acids and the bulk of the 9-substituent (F. Lewis, S. Barancyk, E. L. Burch, 1992).

  • Allosteric Modulatory Activity at NMDA Receptor : Phenanthrene-3-carboxylic acids, including methylated versions, have been reported to modulate the N-methyl-d-aspartate (NMDA) receptor, which is implicated in neurological disorders (M. Irvine et al., 2015).

  • Photodimerization : Methyl phenanthrene-9-carboxylate undergoes photodimerization, forming nonfluorescent excimers and syn head-to-tail dimers (F. Lewis, S. Barancyk, E. L. Burch, 1992).

  • Anaerobic Biodegradation with Nitrate as Electron Acceptor : Methyl phenanthrene-3-carboxylate is involved in the anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs), with nitrate as an electron acceptor, which is significant for environmental remediation (Zuotao Zhang et al., 2020).

  • Photocarboxylation : Methyl phenanthrene derivatives can be produced via photocarboxylation, a reaction relevant in organic chemistry and synthesis (M. Minabe et al., 1988).

  • Synthesis and Cytotoxicity of Novel Alcohols : Methyl benzo[c]phenanthrene-2-carboxylate has been used in the synthesis of novel alcohols with potential cytotoxicity against human carcinoma cell lines (Habiba Guédouar et al., 2018).

  • Metabolism of Phenanthrene and Chrysene : Studies on the metabolism of phenanthrene and chrysene, including derivatives like methyl phenanthrene, provide insights into enzymatic processes relevant in pharmacology and toxicology (M. Nordqvist et al., 1981).

  • Bioavailability in Environmental Contexts : The bioavailability of phenanthrene, including its methylated forms, has implications for the environmental fate and remediation of PAHs (Y. Laor et al., 1999).

properties

IUPAC Name

methyl phenanthrene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARRVCKSKRETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277345
Record name methyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl phenanthrene-3-carboxylate

CAS RN

5345-98-2
Record name 5345-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DD Neiswender - 1957 - search.proquest.com
… No methyl phenanthrene3-carboxylate was found. It is believed that the Grignard carbonation step failed to produce the desired acid. It was hoped that the procedure could be modified …
Number of citations: 0 search.proquest.com
M Martínez‐Martínez, I Lores… - Microbial …, 2014 - Wiley Online Library
… The hydroxycinnamic-like esters were supplied by Apin Chemicals (Oxon, UK), the methyl phenanthrene-3-carboxylate and methyl phenanthrene-9-carboxylate were supplied by …
TM Cresp, RGF Giles, MV Sargent, C Brown… - Journal of the …, 1974 - pubs.rsc.org
… which on UV irradiation gave chiefly methyl 1.8-dimethoxy-2-methylphenanthrene-3-carboxylate (42). The latter on reduction and oxidation gave 1.8-dimethoxy-2-methylphenanthrene-3…
Number of citations: 8 pubs.rsc.org
M Martínez‐Martínez, I Lores… - Microbial …, 2014 - search.proquest.com
Herein, we applied a community genomic approach using a naphthalene‐enriched community (CN 1) to isolate a versatile esterase (CN 1 E 1) from the α/β‐hydrolase family. The …
Number of citations: 0 search.proquest.com
PRK Mitchell - 1979 - open.uct.ac.za
The first part of this thesis deals with the attempts made to synthesise 4 - hydroxypiloquinone. The proposed synthesis involved the making of two correctly substituted aromatic moieties …
Number of citations: 0 open.uct.ac.za
RGF Giles, MV Sargent - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… irradiation through Pyrex of cyclohexane solutions of the stilbenes (1 1) , (16), and (17) in the presence of air and iodine gave appreciable yields of methyl phenanthrene-3-carboxylate …
Number of citations: 23 pubs.rsc.org
A Vlassova - 2015 - papyrus.bib.umontreal.ca
The present work describes the development of a visible-light-mediated method for the synthesis of helicenes. The conditions for the formation of [5]helicene were established in a batch …
Number of citations: 3 papyrus.bib.umontreal.ca

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